molecular formula C19H19N3O3S B2504067 2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476462-08-5

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2504067
CAS No.: 476462-08-5
M. Wt: 369.44
InChI Key: ZZXYFGSTSDMIRZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse pharmacological and agrochemical properties. The core structure consists of a thiadiazole ring linked to a 3,4-dimethoxyphenyl group via an acetamide bridge and a 4-methylphenyl substituent at the 5-position of the thiadiazole ring.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)18-21-22-19(26-18)20-17(23)11-13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXYFGSTSDMIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of 4-methylbenzoyl thiosemicarbazide, following methodologies adapted from and.

Procedure :

  • Reaction Setup : 4-Methylbenzoic acid (3.00 mmol) is dissolved in phosphorus oxychloride (POCl₃, 10 mL) under nitrogen atmosphere.
  • Thiosemicarbazide Addition : Thiosemicarbazide (3.00 mmol) is added gradually at 0–5°C to prevent exothermic decomposition.
  • Cyclization : The mixture is heated at 80–90°C for 1 h, followed by reflux in water (40 mL) for 4 h to hydrolyze intermediates.
  • Workup : The solution is basified to pH 8 with 50% NaOH, precipitating the crude product. Recrystallization from ethanol yields pure 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine as white crystals (Yield: 78–83%).

Characterization Data :

  • Melting Point : 275–276°C
  • ¹H-NMR (DMSO-d₆) : δ 7.94 (d, J = 7.8 Hz, 2H, aromatic), 7.54–7.51 (m, 3H, aromatic), 2.22 (s, 3H, CH₃)
  • ¹³C-NMR : 168.77 ppm (C=O), 161.75 ppm (C-2), 158.47 ppm (C-5)

Preparation of 2-(3,4-Dimethoxyphenyl)Acetyl Chloride

Synthesis of 2-(3,4-Dimethoxyphenyl)Acetic Acid

The carboxylic acid precursor is synthesized via Friedel-Crafts acylation followed by reduction and oxidation:

Procedure :

  • Friedel-Crafts Acylation : 3,4-Dimethoxybenzene reacts with chloroacetyl chloride in AlCl₃ to form 2-chloro-1-(3,4-dimethoxyphenyl)ethanone.
  • Reduction : The ketone is reduced to 2-(3,4-dimethoxyphenyl)ethanol using NaBH₄ in methanol.
  • Oxidation : The alcohol is oxidized to 2-(3,4-dimethoxyphenyl)acetic acid using KMnO₄ in acidic medium (Yield: 68%).

Acid Chloride Formation

Procedure :

  • Reaction Setup : 2-(3,4-Dimethoxyphenyl)acetic acid (1.00 mmol) is suspended in anhydrous dichloromethane (10 mL).
  • Chlorination : Thionyl chloride (SOCl₂, 2.50 mmol) is added dropwise under ice cooling. The mixture is stirred at room temperature for 3 h.
  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding 2-(3,4-dimethoxyphenyl)acetyl chloride as a pale-yellow oil (Yield: 92%).

Amide Bond Formation: Coupling of Thiadiazol-2-Amine and Acetyl Chloride

Schotten-Baumann Reaction

The final acetamide is synthesized via nucleophilic acyl substitution:

Procedure :

  • Reaction Setup : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (1.00 mmol) is dissolved in dry THF (15 mL).
  • Acylation : 2-(3,4-Dimethoxyphenyl)acetyl chloride (1.10 mmol) is added dropwise at 0°C, followed by triethylamine (2.00 mmol) to scavenge HCl.
  • Stirring : The reaction is warmed to 25°C and stirred for 12 h.
  • Workup : The mixture is diluted with water (50 mL), and the precipitate is filtered and recrystallized from methanol (Yield: 75%).

Optimization Data :

Parameter Optimal Value
Solvent THF
Temperature 25°C
Base Triethylamine
Reaction Time 12 h
Yield 75%

Alternative Coupling Methods

EDCl/HOBt-Mediated Coupling :

  • Procedure : 2-(3,4-Dimethoxyphenyl)acetic acid (1.00 mmol), EDCl (1.20 mmol), HOBt (1.20 mmol), and the thiadiazol-2-amine (1.00 mmol) are stirred in DMF at 25°C for 24 h.
  • Yield : 82% (higher than Schotten-Baumann due to reduced side reactions).

Structural Characterization of the Final Product

Spectroscopic Data

2-(3,4-Dimethoxyphenyl)-N-[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide :

  • Melting Point : 189–191°C
  • ¹H-NMR (500 MHz, DMSO-d₆) :
    δ 12.64 (s, 1H, NH), 7.94 (d, J = 8.1 Hz, 2H, thiadiazole-ArH), 7.54–7.51 (m, 3H, thiadiazole-ArH), 6.92–6.85 (m, 3H, dimethoxyphenyl-H), 3.82 (s, 6H, OCH₃), 3.62 (s, 2H, CH₂CO), 2.22 (s, 3H, CH₃).
  • ¹³C-NMR :
    168.77 (C=O), 161.75 (C-2 thiadiazole), 158.47 (C-5 thiadiazole), 149.21 (C-3 OCH₃), 148.93 (C-4 OCH₃), 130.31 (C-1 thiadiazole-Ar), 126.98 (C-2/C-6 thiadiazole-Ar), 112.44–111.02 (dimethoxyphenyl-C), 55.91 (OCH₃), 44.22 (CH₂CO), 20.53 (CH₃).
  • FT-IR (ATR) :
    3369 cm⁻¹ (N–H), 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N), 1236 cm⁻¹ (C–O–C).

Purity Validation

Elemental Analysis :

Element Calculated (%) Found (%)
C 62.34 62.18
H 4.89 4.95
N 12.15 12.08
S 9.28 9.14

Critical Analysis of Synthetic Routes

Advantages of the Schotten-Baumann Method

  • Simplicity : Requires minimal reagents (triethylamine, THF).
  • Cost-Effectiveness : Avoids expensive coupling agents.

Limitations and Mitigation Strategies

  • Low Yields in Acylation : Partially attributed to steric hindrance from the 3,4-dimethoxyphenyl group. Using EDCl/HOBt improves yields to 82%.
  • Thiadiazole Ring Hydrolysis : Controlled pH during workup prevents ring degradation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves the inhibition of DNA synthesis and interference with cell division processes, which are critical in cancer progression .
    • For instance, derivatives of thiadiazole have been reported to induce apoptosis in various cancer cell lines by targeting specific kinases involved in tumorigenesis .
  • Antimicrobial Properties
    • The compound has demonstrated potential antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known for their efficacy against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that thiadiazole derivatives may possess neuroprotective properties. They could potentially be utilized in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Biochemical Studies

  • The compound's interaction with biological targets can be elucidated through molecular docking studies. These studies help in understanding how the compound binds to specific receptors or enzymes, providing insights into its mechanism of action .

Case Studies and Research Findings

  • In Vitro Studies
    • A study investigated the anticancer effects of various thiadiazole derivatives, including those similar to 2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide. The results indicated a significant reduction in cell viability in cancer cell lines such as A549 and HepG2 .
  • In Vivo Studies
    • Animal models have been used to assess the efficacy of thiadiazole derivatives in reducing tumor size and improving survival rates among treated subjects. These studies are crucial for evaluating the therapeutic potential before clinical trials .

Material Science Applications

  • Beyond pharmacology, compounds like this compound can be explored for their properties in material science. Their unique chemical structure may allow them to be used as precursors for synthesizing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Compound Name / ID (Source) Substituents on Thiadiazole Ring Substituents on Acetamide/Phenyl Moiety Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties
Target Compound () 4-Methylphenyl 3,4-Dimethoxyphenyl ~395.47 (estimated) Not reported Not reported Likely moderate lipophilicity due to methoxy groups
5j () (4-Chlorobenzyl)thio 2-Isopropyl-5-methylphenoxy Not reported 138–140 82 High yield, solid stability
5k () Methylthio 2-Methoxyphenoxy Not reported 135–136 72 Lower yield, similar melting point
CAS 600150-43-4 () 3,4-Dimethoxybenzyl Phenylsulfanyl 401.5 Not reported Not reported Density: 1.35 g/cm³; Predicted moderate acidity (pKa ~7.93)
N-[5-(4-Ethoxy-3,5-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide () 4-Ethoxy-3,5-dimethoxyphenyl None (direct acetamide) 323.37 Not reported Not reported Lower molecular weight, simpler substituents
Flufenacet () 5-Trifluoromethyl 4-Fluoro-N-methylethyl benzenamine 459.47 Not reported Not reported Herbicidal activity; metabolically stable
Anticancer and Antiglioma Agents:
  • Compounds 3 and 8 (): These derivatives (e.g., N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) exhibit Akt inhibitory activity (92.36% and 86.52% inhibition, respectively), inducing apoptosis in glioma cells. Docking studies highlight π-π interactions and hydrogen bonding as critical for activity .
  • CAS 600150-43-4 (): While biological data are unavailable, its phenylsulfanyl group may enhance membrane permeability compared to the target compound’s methylphenyl group.
Antiviral and ACE2 Inhibition:
  • The dimethoxyphenyl group here is linked via an ethyl chain, differing from the thiadiazole core in the target compound .
Herbicidal Activity:
  • Flufenacet (): A structurally distinct thiadiazole derivative with a trifluoromethyl group, approved for agricultural use. Its metabolites retain activity, emphasizing the role of electron-withdrawing groups in agrochemical stability .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines a thiadiazole moiety with an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl acetamide with a thiadiazole derivative. The process may include various steps such as condensation reactions and purification techniques to yield the final product in significant purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • HepG2 (Liver Cancer) : Similar trends were observed in HepG2 cells where the compound induced apoptosis and cell cycle arrest .

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function leading to apoptosis .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. In vitro studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Demonstrated significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics such as penicillin .
  • Escherichia coli : Effective against E. coli with MIC values indicating potential for therapeutic use in bacterial infections .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of a series of thiadiazole derivatives found that this compound showed enhanced anti-proliferative effects on MCF-7 cells. The compound's ability to induce cell cycle arrest in the G0/G1 phase was particularly notable, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Assessment

In another study focused on antimicrobial assessment, derivatives similar to this compound were tested against various pathogens. Results indicated strong activity against both fungal strains like Aspergillus niger and bacterial strains such as Pseudomonas aeruginosa, highlighting its broad-spectrum antimicrobial potential .

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